molecular formula C15H13N5O5 B11062717 3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole

3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole

Cat. No.: B11062717
M. Wt: 343.29 g/mol
InChI Key: WLEDLULQWNPZGQ-UHFFFAOYSA-N
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Description

3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including a benzodioxole ring, a pyrazole ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol and formaldehyde under acidic conditions.

    Synthesis of the Pyrazole Ring: The pyrazole ring can be prepared by the reaction of hydrazine with a β-diketone, followed by nitration to introduce the nitro group.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a suitable hydrazide with an acyl chloride.

The final step involves the coupling of these intermediates under appropriate conditions, such as using a base like potassium carbonate in a polar aprotic solvent like dimethylformamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole ring, leading to the formation of quinones.

    Reduction: The nitro group on the pyrazole ring can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the methyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amino derivatives of the pyrazole ring.

    Substitution: Various substituted oxadiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biology, the compound may be investigated for its potential as a bioactive molecule. The presence of multiple functional groups suggests that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its potential therapeutic properties. The nitro group on the pyrazole ring, for example, could be a precursor for the development of prodrugs that release active metabolites in vivo.

Industry

In industry, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole would depend on its specific application. In a biological context, it could interact with enzymes or receptors, modulating their activity. The benzodioxole ring, for example, could interact with aromatic amino acids in proteins, while the nitro group could undergo bioreduction to form reactive intermediates.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-benzodioxol-5-yl)-5-methyl-1,2,4-oxadiazole: Lacks the pyrazole ring and nitro group.

    5-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-1,2,4-oxadiazole: Lacks the benzodioxole ring.

    3-(1,3-benzodioxol-5-yl)-5-(4-nitrophenyl)-1,2,4-oxadiazole: Contains a nitrophenyl group instead of the pyrazole ring.

Uniqueness

The uniqueness of 3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole lies in its combination of functional groups, which allows for a wide range of chemical reactions and potential applications. The presence of both a benzodioxole ring and a pyrazole ring with a nitro group makes it a versatile compound for research and industrial purposes.

Properties

Molecular Formula

C15H13N5O5

Molecular Weight

343.29 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1,2,4-oxadiazole

InChI

InChI=1S/C15H13N5O5/c1-8-14(20(21)22)9(2)19(17-8)6-13-16-15(18-25-13)10-3-4-11-12(5-10)24-7-23-11/h3-5H,6-7H2,1-2H3

InChI Key

WLEDLULQWNPZGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=NC(=NO2)C3=CC4=C(C=C3)OCO4)C)[N+](=O)[O-]

Origin of Product

United States

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